molecular formula C20H16Cl2N4O2S B11633796 (6Z)-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11633796
M. Wt: 447.3 g/mol
InChI Key: WSJHTOUFMFALKB-WUVMMTAUSA-N
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Description

The compound (6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that features a unique combination of functional groups, including a furan ring, a thiadiazolo ring, and a pyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include 3,5-dichlorophenyl furan and various intermediates that undergo condensation, cyclization, and functional group transformations under controlled conditions. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Shares the dichlorophenyl group but lacks the furan and thiadiazolo rings.

    Thiadiazole derivatives: Similar in having the thiadiazolo ring but differ in other functional groups.

    Pyrimidinone derivatives: Contain the pyrimidinone structure but vary in other substituents.

Uniqueness

(6Z)-6-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H16Cl2N4O2S

Molecular Weight

447.3 g/mol

IUPAC Name

(6Z)-6-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H16Cl2N4O2S/c1-10(2)5-17-25-26-18(23)15(19(27)24-20(26)29-17)9-14-3-4-16(28-14)11-6-12(21)8-13(22)7-11/h3-4,6-10,23H,5H2,1-2H3/b15-9-,23-18?

InChI Key

WSJHTOUFMFALKB-WUVMMTAUSA-N

Isomeric SMILES

CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)/C(=O)N=C2S1

Canonical SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)C(=O)N=C2S1

Origin of Product

United States

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